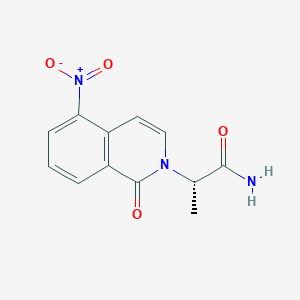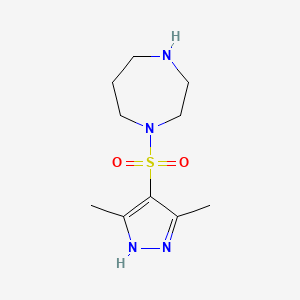
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of methoxy, methyl, and phenyl groups attached to the chromene core. Chromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of resorcinol derivatives with appropriate aldehydes under acidic or basic conditions. For instance, resorcinol can react with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which can then undergo further reactions to introduce the methoxy, methyl, and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and solvents, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the chromene ring or to reduce any carbonyl groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted chromenes with different functional groups .
Scientific Research Applications
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. The compound may also inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-phenyl-4H-chromen-4-one: Similar in structure but lacks the methyl group at the 6-position.
8-Methoxy-2-phenyl-4H-chromen-4-one: Similar but lacks the methyl group at the 6-position.
2-Phenyl-4H-chromen-4-one: Lacks both the methoxy and methyl groups.
Uniqueness
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
5461-99-4 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
8-methoxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O3/c1-11-8-13-14(18)10-15(12-6-4-3-5-7-12)20-17(13)16(9-11)19-2/h3-9,15H,10H2,1-2H3 |
InChI Key |
DVKYEWQUGKCKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)


![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)

![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)
